3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole

Synthetic methodology Medicinal chemistry Agrochemical intermediates

3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole (CAS 116454-44-5) is a synthetic 4-phenyl-4H-1,2,4-triazole derivative bearing a 4-chlorophenoxymethyl substituent at position 3 and a methylsulfanyl (-SCH₃) group at position 5. Its molecular formula is C₁₆H₁₄ClN₃OS with a molecular weight of 331.8 g/mol.

Molecular Formula C16H14ClN3OS
Molecular Weight 331.8 g/mol
CAS No. 116454-44-5
Cat. No. B12892096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole
CAS116454-44-5
Molecular FormulaC16H14ClN3OS
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESCSC1=NN=C(N1C2=CC=CC=C2)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H14ClN3OS/c1-22-16-19-18-15(20(16)13-5-3-2-4-6-13)11-21-14-9-7-12(17)8-10-14/h2-10H,11H2,1H3
InChIKeyDFWDYYMDARAARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole (CAS 116454-44-5): Key Structural and Procurement Identifiers


3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole (CAS 116454-44-5) is a synthetic 4-phenyl-4H-1,2,4-triazole derivative bearing a 4-chlorophenoxymethyl substituent at position 3 and a methylsulfanyl (-SCH₃) group at position 5 . Its molecular formula is C₁₆H₁₄ClN₃OS with a molecular weight of 331.8 g/mol . The compound is listed in the CymitQuimica/Indagoo catalog as a research-grade building block and is also available through Chemenu at a declared purity of 97% . It belongs to the phenyl-1,2,4-triazole class, a scaffold recognized in medicinal and agrochemical research for diverse biological activities [1].

Why 3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole Cannot Be Replaced by Common In-Class Analogs


Within the 4-phenyl-4H-1,2,4-triazole series, three structural variables critically govern synthetic utility, physicochemical profile, and downstream biological performance: the nature of the sulfur substituent at position 5 (-SCH₃ vs. -SH vs. -S-alkyl), the substitution at position 3 (ether-linked aryloxymethyl vs. directly attached aryl), and the N4 substituent (phenyl vs. alkyl). Substituting the -SCH₃ group with a free thiol (-SH), as in CAS 68212-26-0, alters oxidation susceptibility, storage stability, and the compound's ability to serve as a protected precursor for sulfone-mediated diversification [1]. Replacing the 4-chlorophenoxymethyl ether at position 3 with a directly attached aryl group, as in CAS 57295-58-6, eliminates the conformational flexibility and metabolic lability conferred by the -O-CH₂- linker . These structural distinctions mean that procurement decisions based solely on triazole-class membership, without attention to specific substituent patterns, risk selecting a compound with fundamentally different reactivity, stability, and biological relevance [1].

Quantitative Differentiation Evidence: 3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole vs. Closest Analogs


Synthetic Handle Differentiation: Methylsulfanyl (-SCH₃) vs. Free Thiol (-SH) at Position 5

The methylsulfanyl group at position 5 of the target compound serves as a protected, oxidation-activatable sulfur handle, unlike the free thiol in 5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 68212-26-0). In the established synthetic route, 3-aryl-5-methylsulfanyl-4-substituted-4H-[1,2,4]triazoles are selectively oxidized with H₂O₂/Na₂WO₄ to the corresponding methylsulfonyl (-SO₂CH₃) intermediates, which then undergo nucleophilic displacement with phenols or amines to generate diverse biologically active analogs [1]. The free thiol analog (CAS 68212-26-0) cannot participate in this controlled two-step diversification sequence and is instead prone to oxidative dimerization to disulfides under ambient storage conditions [1].

Synthetic methodology Medicinal chemistry Agrochemical intermediates

Lipophilicity and Hydrogen-Bonding Profile Differentiation vs. Thiol/Thione Analogs

The target compound (C₁₆H₁₄ClN₃OS, MW 331.8) is a neutral methylsulfanyl triazole with zero hydrogen-bond donors (HBD) and three hydrogen-bond acceptors (HBA: triazole N atoms + ether O), as inferred from its SMILES structure CSC1=NN=C(COC2=CC=C(Cl)C=C2)N1C3=CC=CC=C3 . In contrast, the thiol/thione analog 5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 68212-26-0, C₁₅H₁₂ClN₃OS, MW 317.8) possesses one HBD (the -SH proton) and exists in tautomeric equilibrium with the thione form, introducing a polar N-H moiety . The absence of a HBD in the target compound reduces aqueous solubility but enhances membrane permeability potential, a property valued in agrochemical lead discovery where systemic translocation is critical [1].

Physicochemical profiling Drug-likeness ADME prediction

Structural Differentiation: Ether-Linked 4-Chlorophenoxymethyl vs. Directly Attached Aryl at Position 3

The target compound incorporates a 4-chlorophenoxymethyl group (-CH₂-O-C₆H₄-Cl) at position 3, connected through a methylene ether linker, in contrast to 3-(4-chlorophenyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole (CAS 57295-58-6, C₁₀H₁₀ClN₃S, MW 239.7), which bears a directly attached 4-chlorophenyl group . The ether linkage introduces an additional rotatable bond (the CH₂-O bond), increasing conformational flexibility and altering the spatial orientation of the chlorophenyl pharmacophore relative to the triazole core. Literature on 5-aryloxymethyl-1,2,4-triazoles indicates that this ether linker can modulate biological activity profiles, with some derivatives exhibiting moderate antibacterial activity and weak antimonoamineoxidase properties .

Structure-activity relationship Conformational analysis Metabolic stability

Position-4 Substitution: N4-Phenyl vs. N4-Alkyl Impact on π-Stacking and Steric Profile

The target compound carries an N4-phenyl substituent on the triazole ring, distinguishing it from analogs such as 3-(4-chlorophenyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole (CAS 57295-58-6) which bears an N4-methyl group . The N4-phenyl group introduces additional aromatic π-surface area capable of participating in π-π stacking interactions with aromatic protein residues or nucleic acid bases, and also increases steric bulk that can influence binding site selectivity. Crystallographic data on closely related 2-{[5-(4-chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide confirm that the central triazole ring makes a dihedral angle of 58.14° with the adjacent N4-phenyl ring, demonstrating significant conformational influence [1].

Molecular recognition Crystal engineering Receptor binding

Commercial Availability and Purity Benchmarking vs. Closest Structural Analogs

The target compound (CAS 116454-44-5) is commercially available through Chemenu (Catalog CM1066264) at a declared purity of 97% and through the CymitQuimica/Indagoo catalog as a research-grade building block . In contrast, the thiol analog 5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 68212-26-0) is listed at a lower typical purity of 90-95% across multiple vendors . The target compound's molecular weight (331.8 g/mol) and the presence of the methylsulfanyl group (rather than a free thiol) suggest greater stability during storage and shipping, reducing the risk of oxidative degradation that plagues thiol-containing analogs and simplifies inventory management for procurement professionals .

Chemical procurement Building block sourcing Quality control

Recommended Application Scenarios for 3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole Based on Quantitative Differentiation Evidence


Modular Synthesis of Diversified 1,2,4-Triazole Libraries via Sulfone Intermediate

This compound is optimally deployed as a key intermediate in analog synthesis programs where the methylsulfanyl group is first oxidized to the methylsulfonyl leaving group (using H₂O₂/Na₂WO₄) and then displaced with phenolic, amine, or thiol nucleophiles to generate focused compound libraries [1]. The controlled two-step sequence enables systematic exploration of position-5 SAR without requiring de novo triazole ring construction for each analog, substantially reducing synthetic cycle time. Procurement teams supporting medicinal chemistry or agrochemical discovery should prioritize this compound over the corresponding thiol analog (CAS 68212-26-0), which lacks this modular diversification capability [1].

Agrochemical Lead Discovery Requiring Neutral, Membrane-Permeable Scaffolds

With zero hydrogen-bond donors and a moderate predicted logP, this compound provides a neutral, membrane-permeable scaffold suitable for foliar uptake and systemic translocation in plant tissues—key requirements in herbicide and fungicide lead optimization [2]. The Syngenta patent literature confirms the pesticidal relevance of sulfur-containing 1,2,4-triazole derivatives with aryloxy substituents, establishing precedent for this compound's scaffold in agrochemical research [2]. Researchers should select this compound over thiol/thione analogs when systemic bioavailability is a design criterion.

Crystallographic and Structural Biology Studies Leveraging N4-Phenyl π-Stacking

The N4-phenyl substituent, together with the 4-chlorophenoxymethyl group, provides two aromatic ring systems whose relative orientation can be exploited in co-crystallization studies with protein targets. Crystallographic data from a closely related analog (2-{[5-(4-chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide) demonstrate well-defined dihedral angles (58.14° between triazole and N4-phenyl rings) that can guide docking and structure-based design efforts [3]. This compound is preferred over N4-methyl analogs (e.g., CAS 57295-58-6) when π-stacking interactions with aromatic protein residues are hypothesized to contribute to target binding [3].

Building Block Procurement for 5-Aryloxymethyl-1,2,4-Triazole Biological Screening Cascades

Based on the work of Dilanyan et al. (2022), 5-aryloxymethyl-1,2,4-triazole derivatives exhibit moderate antibacterial activity and have been profiled for antimonoamineoxidase properties [4]. This compound, as a representative of the 5-aryloxymethyl sub-class with the added methylsulfanyl diversification handle, can serve as a starting material for generating S-alkylated derivatives for biological screening. Its declared purity of 97% supports direct use in assay-ready plate preparation, minimizing the need for pre-screening purification that is often required for lower-purity thiol analogs.

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